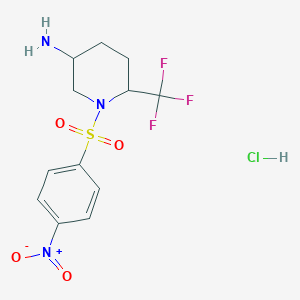

![molecular formula C20H10F7NO B2356765 [2-Fluoro-4-(trifluoromethyl)phenyl]{6-[4-(trifluoromethyl)phenyl]-3-pyridinyl}methanone CAS No. 900015-46-5](/img/structure/B2356765.png)

[2-Fluoro-4-(trifluoromethyl)phenyl]{6-[4-(trifluoromethyl)phenyl]-3-pyridinyl}methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound [2-Fluoro-4-(trifluoromethyl)phenyl]{6-[4-(trifluoromethyl)phenyl]-3-pyridinyl}methanone is significant in pharmaceutical development due to the presence of the trifluoromethyl group. This group is known to enhance the biological activity and metabolic stability of pharmaceuticals . Drugs containing the trifluoromethyl group have been approved by the FDA, indicating the importance of this functional group in drug design.

Synthesis of Fluorinated Building Blocks

This compound serves as a precursor for synthesizing various fluorinated building blocks. These building blocks are crucial for creating more complex molecules with potential pharmacological activities. The synthesis often involves the use of readily available materials like 2-bromoacetic acid and 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine .

Development of PET Chemosensors

The trifluoromethylphenyl group is used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors. These chemosensors are valuable tools in analytical chemistry for detecting ions or molecules .

Anion Sensors

The compound’s derivatives can act as sensors for anions. Amidourea-based sensors, for example, have been synthesized using derivatives of this compound, which can selectively bind to anions, indicating its potential in environmental monitoring and diagnostics .

Organic Electronics

In the field of organic electronics, the incorporation of fluorine atoms can alter the electronic properties of materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices .

Agrochemical Research

Fluorine-containing compounds like this one are also explored in agrochemical research. The trifluoromethyl group can improve the efficacy and selectivity of herbicides and pesticides, contributing to the development of new agricultural products .

Catalysis

The unique electronic properties imparted by the trifluoromethyl group make this compound and its derivatives useful in catalysis. They can serve as catalysts or ligands in various chemical reactions, enhancing reaction rates or selectivity .

Material Science

Finally, in material science, the compound’s derivatives can be used to modify the surface properties of materials. This can lead to the development of new materials with specific characteristics like hydrophobicity or resistance to degradation .

Mecanismo De Acción

Propiedades

IUPAC Name |

[2-fluoro-4-(trifluoromethyl)phenyl]-[6-[4-(trifluoromethyl)phenyl]pyridin-3-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10F7NO/c21-16-9-14(20(25,26)27)6-7-15(16)18(29)12-3-8-17(28-10-12)11-1-4-13(5-2-11)19(22,23)24/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGUQXMICWCOSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)C3=C(C=C(C=C3)C(F)(F)F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10F7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-Fluoro-4-(trifluoromethyl)phenyl]{6-[4-(trifluoromethyl)phenyl]-3-pyridinyl}methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B2356682.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2356688.png)

![Ethyl 4-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]thiomorpholine-3-carboxylate](/img/structure/B2356689.png)

![N-benzyl-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2356690.png)

![2-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B2356692.png)

![N-(2-methoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2356693.png)

![(Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((5-nitrofuran-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2356694.png)

![2-[7-(4-bromophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2356699.png)

![3-((4-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2356701.png)

![4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2356705.png)